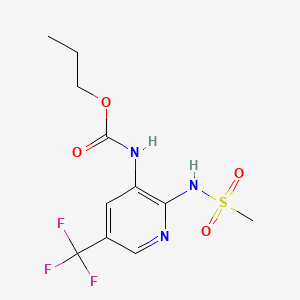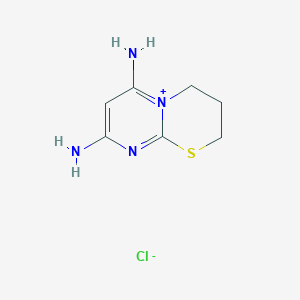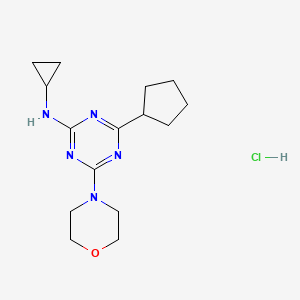
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐是一种化学结构复杂的化合物,包含三嗪环、环戊基、环丙基和吗啉基。由于其独特的化学性质,该化合物常用于各种科学研究应用。
准备方法
合成路线及反应条件
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐的合成通常涉及多个步骤:
三嗪环的形成: 三嗪环是通过涉及适当前体的环化反应形成的。
环戊基和环丙基的引入: 这些基团通常通过使用环戊基和环丙基卤化物的取代反应引入。
吗啉基的连接: 吗啉基通过亲核取代反应连接,使用吗啉作为亲核试剂。
一盐酸盐的形成: 最终化合物通过与盐酸反应转化为其一盐酸盐形式。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:
间歇式或连续流反应器: 这些反应器用于确保有效的混合和反应控制。
纯化步骤: 采用结晶、过滤和色谱等技术来纯化最终产物。
质量控制: 使用核磁共振波谱、质谱和高效液相色谱等分析方法来确保化合物的纯度和质量。
化学反应分析
反应类型
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生亲核取代反应,尤其是在三嗪环上。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 硼氢化钠,氢化铝锂;反应通常在无水条件下进行。
取代: 各种亲核试剂,如胺类、醇类;反应通常在极性溶剂中进行。
主要产物
氧化产物: 三嗪环的氧化衍生物。
还原产物: 化合物的还原形式,通常涉及官能团的还原。
取代产物: 具有不同官能团的取代三嗪衍生物。
科学研究应用
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在各种疾病中作为潜在治疗剂的可能性。
工业: 用于开发新材料和化学工艺。
作用机制
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐的作用机制涉及:
分子靶点: 该化合物与特定分子靶点(如酶或受体)相互作用以发挥其作用。
涉及的途径: 它可以调节各种生化途径,包括信号转导和代谢途径。
相似化合物的比较
类似化合物
- 1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-
- 1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-哌啶基)-
- 1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吡咯烷基)-
独特性
1,3,5-三嗪-2-胺,4-环戊基-N-环丙基-6-(4-吗啉基)-,一盐酸盐由于其官能团的特定组合而具有独特性,赋予其独特的化学和生物学特性。
属性
CAS 编号 |
148296-17-7 |
|---|---|
分子式 |
C15H24ClN5O |
分子量 |
325.84 g/mol |
IUPAC 名称 |
4-cyclopentyl-N-cyclopropyl-6-morpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-2-4-11(3-1)13-17-14(16-12-5-6-12)19-15(18-13)20-7-9-21-10-8-20;/h11-12H,1-10H2,(H,16,17,18,19);1H |
InChI 键 |
QNRHCRWCPMOUSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


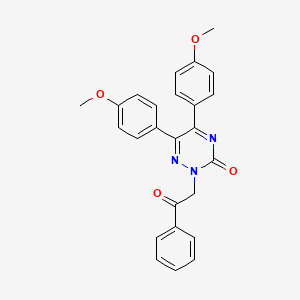

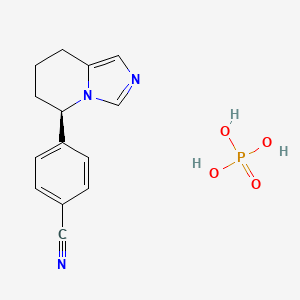

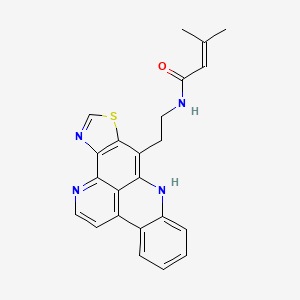
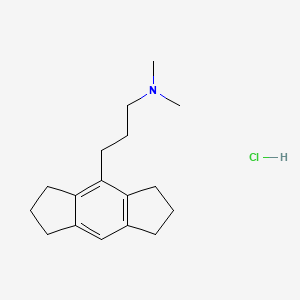
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)




